molecular formula C18H18FN3O4 B11477338 ethyl [5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate

ethyl [5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate

Cat. No.: B11477338
M. Wt: 359.4 g/mol
InChI Key: AJZGFMKAOWMDHI-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrrolopyrimidine core

Preparation Methods

The synthesis of ETHYL 2-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the reagent.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

ETHYL 2-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolopyrimidine core play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 2-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE can be compared with other pyrrolopyrimidine derivatives, such as:

    ETHYL 2-[7-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETATE: This compound has a similar structure but includes a thieno ring instead of a pyrrolo ring.

    TERT-BUTYL 6-[(1E)-2-[4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-[METHYL(METHYLSULFONYL)AMINO]-5-PYRIMIDINYL]ETHENYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE: This compound features a different ester group and additional substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H18FN3O4/c1-4-26-14(23)10-22-9-13-15(17(24)21(3)18(25)20(13)2)16(22)11-5-7-12(19)8-6-11/h5-9H,4,10H2,1-3H3

InChI Key

AJZGFMKAOWMDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C2C(=C1C3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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